molecular formula C9H9NS B1677667 2-Phenylethyl isothiocyanate CAS No. 2257-09-2

2-Phenylethyl isothiocyanate

Cat. No.: B1677667
CAS No.: 2257-09-2
M. Wt: 163.24 g/mol
InChI Key: IZJDOKYDEWTZSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Phenylethyl Isothiocyanate (PEITC) is known to interact with several targets in the human body. It has been found to interact with proteins such as Actin, ATP synthase subunits, Cytochrome b5 type B, and others . These proteins play crucial roles in various cellular processes, including cell structure, energy production, and cellular signaling.

Mode of Action

PEITC exerts its effects by interacting with its targets and inducing changes in their function. For instance, it has been found to inhibit cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models . This means that PEITC can halt the division of cancer cells and trigger their programmed cell death.

Pharmacokinetics

The pharmacokinetic features of PEITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid . These properties influence the bioavailability of PEITC in the body.

Result of Action

The result of PEITC’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. PEITC has also been found to have antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .

Action Environment

The action of PEITC can be influenced by environmental factors. For instance, the antifungal action of PEITC against Alternaria alternata was found to be achieved by reducing toxin levels and disrupting cell membrane integrity . This suggests that the presence of certain toxins in the environment could potentially influence the efficacy of PEITC.

Biochemical Analysis

Biochemical Properties

2-Phenylethyl isothiocyanate is produced by the enzymatic hydrolysis of 2-phenylethyl glucosinolate . It interacts with various biomolecules, including enzymes and proteins. For instance, it is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of this compound undergoing further conversion to mercapturic acid .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models . It also has antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It can modulate the activity and expression of numerous phase I and phase II drug-metabolizing enzymes . It also induces cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly inhibit spore germination and mycelial growth of A. alternata, a fungus, in a dose-dependent manner . This suggests that the effects of this compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been shown to reduce tumor multiplicity in rats when administered at certain doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the mercapturic acid pathway, which includes conjugation with glutathione followed by enzymatic degradation and N-acetylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Chemical Reactions Analysis

Phenethyl isothiocyanate undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioureas.

    Substitution: Thiourea derivatives.

Comparison with Similar Compounds

  • Sulforaphane
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Properties

IUPAC Name

2-isothiocyanatoethylbenzene
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InChI

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
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Description Data deposited in or computed by PubChem

InChI Key

IZJDOKYDEWTZSO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NS
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DSSTOX Substance ID

DTXSID5021120
Record name (2-Isothiocyanatoethyl)benzene
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Molecular Weight

163.24 g/mol
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Physical Description

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Nearly Colourless liquid; Strong green irritating aroma
Record name Phenethyl isothiocyanate
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Boiling Point

139.00 to 140.00 °C. @ 11.00 mm Hg
Record name 1-Isothiocyanato-2-phenylethane
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Solubility

110 mg/L @ 20 °C (exp), Insoluble in water; Soluble in triacetin and heptane, Soluble (in ethanol)
Record name 1-Isothiocyanato-2-phenylethane
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Density

1.087-1.097
Record name Phenethyl isothiocyanate
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Vapor Pressure

0.01 [mmHg]
Record name Phenethyl isothiocyanate
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CAS No.

2257-09-2
Record name Phenethyl isothiocyanate
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Record name 1-Isothiocyanato-2-phenylethane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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